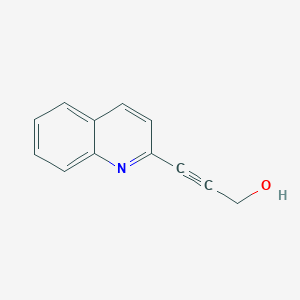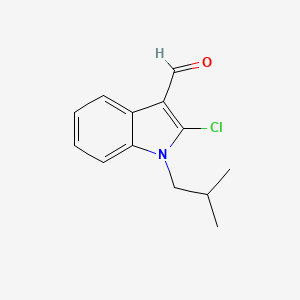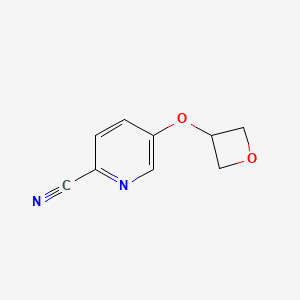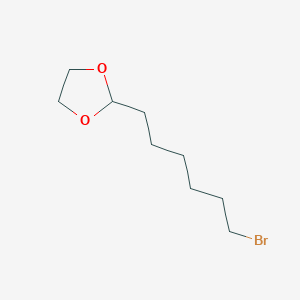![molecular formula C18H19Cl2N3O2 B13988933 4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid CAS No. 28005-89-2](/img/structure/B13988933.png)
4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]-: is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzoic acid moiety linked to a diazenyl group, which is further connected to a bis(2-chloroethyl)amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- typically involves multiple steps. One common method starts with the protection of 4-aminobenzoic acid through methyl esterification. The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is then derived by adding two 2-hydroxyethyl groups using ethylene oxide. Subsequent substitution of chlorine for the hydroxyl group and carboxyl group deprotection affords the key intermediate 4-(bis(2-chloroethyl)amino)benzoic acid. The target compound is finally obtained by condensation with o-phenylenediamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions occur mainly at the 3-position due to the electron-withdrawing carboxylic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are employed for nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- involves its interaction with molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Chlorambucil: Another alkylating agent with a similar bis(2-chloroethyl)amino group.
Melphalan: Contains a bis(2-chloroethyl)amino group and is used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness: BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- is unique due to its specific chemical structure, which combines the properties of benzoic acid, diazenyl, and bis(2-chloroethyl)amino groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
28005-89-2 |
|---|---|
Molecular Formula |
C18H19Cl2N3O2 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-13-12-16(23(10-8-19)11-9-20)6-7-17(13)22-21-15-4-2-14(3-5-15)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
InChI Key |
RNQYALLDGFFRSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


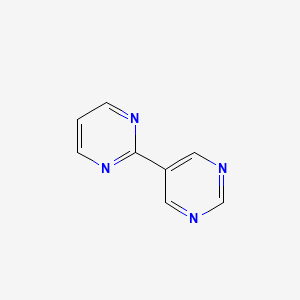
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
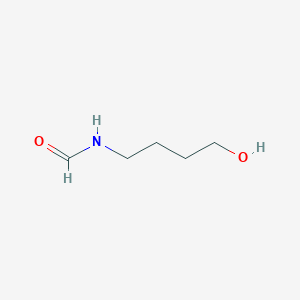
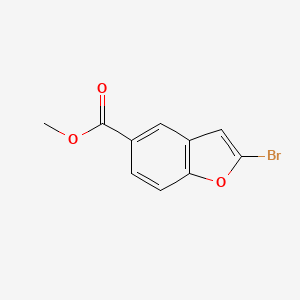
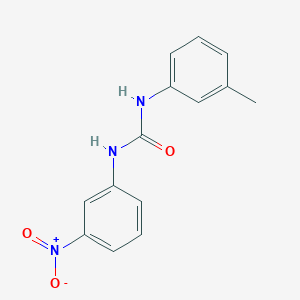

![Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester](/img/structure/B13988885.png)
![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)

